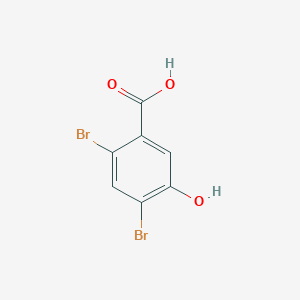

2,4-Dibromo-5-hydroxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIBWIKYYVVCLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40702738 | |

| Record name | 2,4-Dibromo-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14348-39-1 | |

| Record name | 2,4-Dibromo-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Dibromo-5-hydroxybenzoic acid CAS number 14348-39-1

An In-depth Technical Guide to 2,4-Dibromo-5-hydroxybenzoic Acid

This guide provides a comprehensive technical overview of this compound (CAS No. 14348-39-1), tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its fundamental properties, logical synthetic pathways, robust analytical characterization, and safety protocols, offering field-proven insights beyond standard data reporting.

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring two bromine atoms, a hydroxyl group, and a carboxylic acid group on a benzene ring, makes it a valuable and versatile intermediate in organic synthesis. The electronic effects of these substituents—the activating, ortho-, para-directing hydroxyl group, the deactivating meta-directing carboxyl group, and the deactivating but ortho-, para-directing bromine atoms—create a unique chemical reactivity profile. This profile is crucial for its application as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2]

Quantitative data for this compound has been aggregated from various sources to provide a clear reference point for experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 14348-39-1 | [3][4] |

| Molecular Formula | C₇H₄Br₂O₃ | [3][4] |

| Molecular Weight | 295.91 g/mol | [3][5] |

| IUPAC Name | This compound | [3] |

| Appearance | White to off-white crystalline powder | [6] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Topological Polar Surface Area | 57.5 Ų | [3] |

| XLogP3-AA (LogP) | 2.5 |[3] |

Strategic Synthesis: Electrophilic Aromatic Substitution

The synthesis of this compound is rooted in the principles of electrophilic aromatic substitution. The key is selecting an appropriate starting material where the directing effects of the existing substituents guide the bromine atoms to the desired 2 and 4 positions.

Mechanistic Rationale and Precursor Selection

A logical precursor for this synthesis is 5-hydroxybenzoic acid. The rationale is as follows:

-

Hydroxyl Group (-OH) at C5: This is a powerful activating group and directs incoming electrophiles (like Br⁺) to the ortho positions (C4, C6) and the para position (C2).

-

Carboxylic Acid Group (-COOH) at C1: This is a deactivating group that directs incoming electrophiles to the meta positions (C3, C5).

The activating effect of the hydroxyl group overwhelmingly dominates the deactivating effect of the carboxylic acid group. Therefore, substitution will be driven by the -OH group, leading to bromination at the C2, C4, and C6 positions. To achieve selective dibromination at the C2 and C4 positions, careful control over stoichiometry and reaction conditions is paramount. Using two equivalents of a brominating agent allows for the reaction to proceed to the dibrominated product while minimizing the formation of the tribrominated species.

Proposed Synthesis Workflow

The diagram below illustrates the logical flow from the selected precursor to the final product, highlighting the key transformation step.

Caption: High-level workflow for the synthesis of this compound.

Illustrative Synthesis Protocol

This protocol is a representative method based on standard bromination procedures for phenolic acids.[7][8][9] Researchers must adapt it based on laboratory conditions and scale, with all work performed in a certified fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of this compound

-

Dissolution: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 1.0 equivalent of 5-hydroxybenzoic acid in glacial acetic acid.

-

Reagent Preparation: In the dropping funnel, prepare a solution of 2.0-2.2 equivalents of molecular bromine (Br₂) in glacial acetic acid.

-

Causality Insight: Using a slight excess of bromine ensures the reaction goes to completion for the dibrominated product, but a large excess risks over-bromination. Acetic acid is a common solvent for such reactions as it can dissolve the starting material and is relatively inert to bromine.[7]

-

-

Reaction: Cool the flask containing the 5-hydroxybenzoic acid solution in an ice bath. Add the bromine solution dropwise with vigorous stirring over 1-2 hours.

-

Causality Insight: Dropwise addition and cooling are critical to control the exothermic reaction and prevent side reactions, including potential decarboxylation which can occur with highly activated phenols.[10]

-

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours, monitoring progress with Thin Layer Chromatography (TLC).

-

Quenching & Precipitation: Slowly pour the reaction mixture into a beaker of cold water. If any unreacted bromine remains, add a small amount of sodium bisulfite solution until the orange color disappears. The crude product should precipitate as a solid.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove acetic acid and inorganic salts.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the purified this compound. Dry the final product under vacuum.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A multi-technique approach is essential.

Caption: Integrated workflow for the analytical validation of the final compound.

Spectroscopic and Chromatographic Signatures

The following table summarizes the expected analytical results for this compound. These predictions are based on the known effects of the functional groups on spectroscopic and chromatographic behavior.

Table 2: Expected Analytical Data

| Technique | Expected Result |

|---|---|

| ¹H NMR | - Two singlets in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the two non-equivalent aromatic protons. - Broad singlets for the acidic protons of the -OH and -COOH groups (variable, may exchange with D₂O). |

| ¹³C NMR | - Seven distinct signals: one for the carboxyl carbon (~170 ppm), and six for the aromatic carbons, including those bonded to bromine, hydroxyl, and hydrogen. |

| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid dimer (2500-3300). - O-H stretch from the phenol (~3400). - C=O stretch from the carboxylic acid (~1680-1700). - C-O stretch (~1200-1300). - Aromatic C=C stretches (~1450-1600). - C-Br stretch (in fingerprint region, < 700).[11][12] |

| Mass Spec (EI) | - Molecular ion (M⁺) peak showing a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks in an approx. 1:2:1 ratio). |

| HPLC (RP) | - A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used. |

Protocol for Purity Analysis by HPLC

This protocol provides a general method for assessing the purity of the final product. The method should be optimized for the specific instrument and column available.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

-

Standard Preparation: Accurately weigh and dissolve a small amount of the synthesized this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to create a stock solution of approximately 1 mg/mL. Prepare a working standard of ~50 µg/mL by diluting the stock.

-

Instrumentation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid in water, Solvent A) and acetonitrile (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 280 nm).

-

Injection Volume: 10 µL.

-

-

Gradient Elution (Illustrative):

-

0-2 min: 10% B

-

2-15 min: Ramp to 90% B

-

15-18 min: Hold at 90% B

-

18-20 min: Return to 10% B and equilibrate for 5 min.

-

Causality Insight: A gradient method is employed to ensure elution of any potential impurities with different polarities and to provide a sharp peak for the main compound.[13]

-

-

Analysis: Inject the working standard and integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Applications in Research and Development

Halogenated phenolic compounds are crucial synthons in medicinal chemistry and materials science. This compound is no exception. While specific, large-scale applications are proprietary, its structure suggests utility as:

-

A Pharmaceutical Intermediate: The bromine atoms serve as versatile handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments to build complex drug candidates.[14] Related bromo-hydroxybenzoic acids are explored for anti-inflammatory, antimicrobial, and enzyme-inhibiting activities.[1][14]

-

An Agrochemical Building Block: The core structure can be elaborated to create novel herbicides or fungicides.[1]

-

A Reagent in Analytical Chemistry: It can be used as a standard or reagent in methods for identifying phenolic compounds.[1]

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety protocols are mandatory. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS) before handling.[15][16][17]

-

Hazards: May cause skin, eye, and respiratory irritation. Handle as a potentially harmful chemical.[16][18]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All handling of the solid powder should be done in a fume hood to avoid inhalation.[15][17]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[15]

-

Inhalation: Move the person to fresh air.[15]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[15]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[16][18]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[18]

References

- Kinetics and Mechanism of the Bromination of Salicylic Acid. Oriental Journal of Chemistry.

- Synthesis of 3-hydroxybenzoic acid derivatives via photochemical rearrangement of 6-substituted bicyclo[3.1.0]hex-3-en-2-ones. SpringerLink.

- Bromination of Aryl Esters of 3-Nitro Salicylic Acid. Indian Academy of Sciences.

- Part XI. Bromo-Salicylic Acids and their Methyl Ethers. Indian Academy of Sciences.

- This compound | C7H4Br2O3.

- This compound 14348-39-1 wiki. Guidechem.

- Write the mechanism involved in bromin

- SAFETY D

- How is the reaction of salicylic acid (undergoing bromination) to form 2,4,6-Tribromophenol, possible? Quora.

- SAFETY D

- 5-Bromo-2,4-dihydroxybenzoic acid. Chem-Impex.

- This compound Safety D

- 5-Bromo-2,4-dihydroxybenzoic acid. AMERICAN ELEMENTS.

- 2-Bromo-5-hydroxybenzoic acid. Apollo Scientific.

- This compound 14348-39-1. Lotusfeet Pharma.

- 2-Bromo-5-hydroxybenzoic acid Safety D

- 2-bromo-5-hydroxybenzoic acid - Introduction. ChemBK.

- 5-Bromo-2,4-dihydroxybenzoic acid monohydr

- A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. CORE.

- infrared spectrum of benzoic acid. docbrown.info.

- 3,5-Dibromo-4-hydroxybenzoic acid. NIST WebBook, SRD 69.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C7H4Br2O3 | CID 53440710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. lotusfeetpharma.com [lotusfeetpharma.com]

- 6. americanelements.com [americanelements.com]

- 7. ias.ac.in [ias.ac.in]

- 8. ias.ac.in [ias.ac.in]

- 9. Write the mechanism involved in bromination of salicylic class 11 chemistry JEE_Main [vedantu.com]

- 10. quora.com [quora.com]

- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 3,5-Dibromo-4-hydroxybenzoic acid [webbook.nist.gov]

- 13. vuir.vu.edu.au [vuir.vu.edu.au]

- 14. 5-Bromo-2,4-dihydroxybenzoic acid monohydrate | RUO [benchchem.com]

- 15. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. aksci.com [aksci.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

synthesis of 2,4-Dibromo-5-hydroxybenzoic acid

An In-Depth Technical Guide to the Synthesis of 2,4-Dibromo-5-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in various chemical and pharmaceutical applications. The synthesis detailed herein is based on the bromination of 5-hydroxybenzoic acid, a well-established and efficient method. This document will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters for successful synthesis.

Introduction and Significance

This compound is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring two bromine atoms and a hydroxyl group on a benzoic acid core, provides a versatile scaffold for the development of novel compounds with diverse biological activities. The strategic placement of the bromine atoms and the hydroxyl group allows for further functionalization, making it a valuable building block in the synthesis of more complex molecules. The reliable and scalable synthesis of this compound is therefore of paramount importance for researchers in these fields.

Synthetic Strategy and Mechanism

The most common and practical approach for the synthesis of this compound is the direct electrophilic bromination of 5-hydroxybenzoic acid. The hydroxyl and carboxyl groups on the aromatic ring direct the incoming electrophiles (bromine) to specific positions. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The bromine molecule is polarized, and the electrophilic bromine atom is attacked by the electron-rich aromatic ring of 5-hydroxybenzoic acid. The hydroxyl group's strong activating effect directs the first bromine atom to the ortho position (position 4) and the second to the other ortho position (position 2), leading to the formation of this compound.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| 5-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | 10.0 g |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL |

| Bromine | Br₂ | 159.81 | 12.0 mL |

| Sodium bisulfite | NaHSO₃ | 104.06 | As needed |

| Distilled water | H₂O | 18.02 | As needed |

3.2. Step-by-Step Procedure

-

Dissolution of Starting Material: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 10.0 g of 5-hydroxybenzoic acid in 100 mL of glacial acetic acid. Stir the mixture until all the solid has dissolved.

-

Bromination: From the dropping funnel, add 12.0 mL of bromine dropwise to the stirred solution at room temperature. The addition should be carried out over a period of 30-45 minutes. The reaction is exothermic, and the color of the solution will turn deep red.

-

Reaction: After the addition of bromine is complete, continue stirring the reaction mixture at room temperature for 2 hours.

-

Quenching: After 2 hours, slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold water. A pale-yellow precipitate will form.

-

Decolorization: To remove the excess unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the yellow color of the solution disappears and the precipitate becomes off-white.

-

Isolation and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold distilled water to remove any remaining acetic acid and inorganic salts.

-

Drying: Dry the obtained solid in a vacuum oven at 60-70 °C to a constant weight.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an ethanol-water mixture.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: The melting point of the purified product should be determined and compared with the literature value.

-

Spectroscopy:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the substitution pattern on the aromatic ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the carbon atoms in the molecule.

-

IR (Infrared) Spectroscopy: To identify the functional groups present (O-H, C=O, C-Br).

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the isotopic pattern of bromine.

-

Safety and Handling

-

Bromine: Is highly corrosive, toxic, and causes severe burns. All manipulations involving bromine should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

Glacial Acetic Acid: Is corrosive and can cause burns. Handle with care in a fume hood.

-

Sodium Bisulfite: Is a reducing agent and should be handled with care.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The synthesis of this compound via the direct bromination of 5-hydroxybenzoic acid is a robust and efficient method. By carefully controlling the reaction conditions and following the detailed protocol, researchers can reliably obtain this valuable intermediate for their research and development endeavors. The purity of the final product is crucial for its subsequent applications, and therefore, proper characterization is highly recommended.

References

Introduction: The Critical Role of Solubility in Scientific Advancement

An In-depth Technical Guide to the Solubility of 2,4-Dibromo-5-hydroxybenzoic Acid in Organic Solvents

In the realms of pharmaceutical development, chemical synthesis, and materials science, the solubility of a compound is a cornerstone property that dictates its utility and applicability. For researchers and drug development professionals, understanding the solubility profile of a molecule like this compound is not merely an academic exercise; it is a critical parameter that influences everything from reaction kinetics and purification strategies to bioavailability and formulation design. This technical guide provides an in-depth exploration of the theoretical and practical aspects of the solubility of this compound in organic solvents, offering a foundational framework for its application in research and development.

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will equip the reader with the fundamental principles to predict and experimentally determine its solubility. We will delve into the molecular characteristics of this compound, analyze its interactions with various organic solvents, and provide detailed protocols for empirical solubility determination.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is paramount to predicting its solubility behavior. This compound is a multifaceted molecule with several functional groups that dictate its interactions with its environment.

| Property | Value | Source |

| Molecular Formula | C₇H₄Br₂O₃ | [1][2] |

| Molecular Weight | 295.91 g/mol | [1][2] |

| XLogP3 | 2.5 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| pKa (estimated) | ~2-3 for the carboxylic acid, ~8-9 for the phenol |

The presence of a carboxylic acid and a hydroxyl group allows for both hydrogen bond donation and acceptance, suggesting potential solubility in protic and polar aprotic solvents. The two bromine atoms and the benzene ring contribute to the molecule's lipophilicity and potential for van der Waals interactions, indicating possible solubility in non-polar solvents. The XLogP3 value of 2.5 suggests a moderate lipophilicity.

Theoretical Framework for Solubility: "Like Dissolves Like"

The adage "like dissolves like" remains a powerful guiding principle in solubility prediction. This concept is rooted in the idea that substances with similar intermolecular forces are more likely to be miscible. For this compound, we can anticipate its solubility in various organic solvents based on the following interactions:

-

Polar Protic Solvents (e.g., Alcohols, Water): These solvents can engage in hydrogen bonding with both the carboxylic acid and hydroxyl groups of the target molecule. The solubility in these solvents will be a balance between the favorable hydrogen bonding interactions and the energy required to break the solvent-solvent and solute-solute interactions. While slightly soluble in water, its solubility is expected to be higher in alcohols like methanol and ethanol.[3]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): These solvents can act as hydrogen bond acceptors, interacting with the acidic proton of the carboxylic acid and the hydroxyl group. The absence of strong solvent-solvent hydrogen bonding networks can facilitate the dissolution of polar solutes.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The benzene ring and bromine atoms of this compound can interact with non-polar solvents through London dispersion forces. However, the polar functional groups will likely limit its solubility in highly non-polar solvents.

-

Acid-Base Chemistry: The carboxylic acid functionality means that this compound will exhibit significantly increased solubility in basic aqueous solutions (e.g., aqueous sodium hydroxide, sodium bicarbonate) due to the formation of the water-soluble carboxylate salt.[4][5]

Predicted Solubility Trends

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Hydrogen bonding with the carboxylic acid and hydroxyl groups. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | Hydrogen bond acceptance and dipole-dipole interactions. |

| Non-Polar | Hexane, Cyclohexane | Low | Limited interaction with the polar functional groups. |

| Aromatic | Toluene, Benzene | Low to Moderate | Pi-pi stacking interactions with the benzene ring may enhance solubility compared to aliphatic non-polar solvents. |

| Halogenated | Dichloromethane, Chloroform | Low to Moderate | Dipole-dipole and dispersion forces. |

Experimental Determination of Solubility

To obtain quantitative solubility data, empirical methods are essential. The following protocols describe standard laboratory procedures for determining the solubility of a solid compound in an organic solvent.

Protocol 1: Gravimetric Method (Shake-Flask)

This is a widely used and reliable method for determining equilibrium solubility.[6]

Objective: To determine the mass of this compound that dissolves in a given volume of solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a constant temperature shaker or water bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the set temperature until the undissolved solid has settled.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe to match the equilibration temperature. Immediately filter the solution through a syringe filter to remove any remaining solid particles.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed evaporating dish. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, weigh the evaporating dish containing the dried solute.

-

Calculation: The solubility is calculated as follows: Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of aliquot taken) * 100

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

This method is highly accurate and requires a smaller amount of material compared to the gravimetric method.

Objective: To determine the concentration of this compound in a saturated solution using HPLC with external standards.

Materials:

-

Saturated solution of this compound (prepared as in Protocol 1, steps 1-4)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column

-

Mobile phase

-

Volumetric flasks and pipettes

-

Reference standard of this compound

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method.

-

Sampling and Dilution: Withdraw a known volume of the clear, filtered supernatant. Dilute this solution with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound.

-

HPLC Analysis: Inject the standard solutions and the diluted sample solution into the HPLC system.

-

Calibration Curve: Plot the peak area of the standard solutions against their known concentrations to generate a calibration curve.

-

Concentration Determination: Determine the concentration of the diluted sample from the calibration curve.

-

Calculation: Calculate the solubility, accounting for the dilution factor: Solubility (mg/mL) = (Concentration from calibration curve) * (Dilution factor)

Visualizing the Solubility Process

To better understand the factors influencing solubility, the following diagrams illustrate the key concepts.

Caption: Thermodynamic cycle of dissolution.

Caption: Experimental workflow for the shake-flask method.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound in organic solvents. While specific quantitative data is not yet widely available, the principles of intermolecular forces and the provided experimental protocols offer a robust framework for researchers to conduct their own solubility studies. Accurate solubility data is indispensable for the effective design of synthetic routes, purification techniques, and formulations. It is our hope that this guide will serve as a valuable resource for scientists and professionals working with this and similar compounds, enabling them to make informed decisions and advance their research and development endeavors.

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Guidechem. (n.d.). This compound 14348-39-1 wiki.

- Unknown. (n.d.).

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- PubChem. (n.d.). This compound.

- Guidechem. (2024). Understanding Benzoic Acid Solubility: A Comprehensive Guide.

Sources

An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-5-hydroxybenzoic Acid

Abstract

2,4-Dibromo-5-hydroxybenzoic acid is a halogenated aromatic compound of significant interest as a versatile building block in the synthesis of pharmaceuticals and advanced materials. Its specific substitution pattern, featuring two bromine atoms and a hydroxyl group on a benzoic acid scaffold, presents a distinct regiochemical challenge for synthetic chemists. This guide provides a comprehensive overview of viable synthetic strategies for its preparation, focusing on the rationale behind starting material selection and reaction conditions. We will explore two primary pathways: a direct, multi-step electrophilic bromination route starting from a common precursor, and a more controlled approach utilizing the Sandmeyer reaction. This document is intended to serve as a practical and theoretical resource, offering detailed experimental protocols, comparative analysis, and field-proven insights to guide researchers in their synthetic endeavors.

Introduction: The Synthetic Challenge

The synthesis of polysubstituted aromatic rings is a cornerstone of modern organic chemistry, particularly in the development of novel therapeutic agents. The target molecule, this compound, encapsulates a common synthetic challenge: achieving precise regiochemical control of multiple substituents with competing electronic effects.

The molecule's structure consists of:

-

A carboxylic acid group (-COOH), which is an electron-withdrawing and meta-directing deactivator.

-

A hydroxyl group (-OH), which is a strongly electron-donating and ortho, para-directing activator.

-

Two bromine atoms (-Br), which are weakly deactivating yet ortho, para-directing halogens.

The successful synthesis hinges on a strategy that can navigate these competing influences to install the bromine atoms at the C2 and C4 positions and the hydroxyl group at the C5 position, relative to the carboxyl group at C1. This guide will detail two robust, albeit distinct, methodologies for achieving this outcome.

Synthetic Strategy I: Sequential Electrophilic Bromination of 3-Hydroxybenzoic Acid

This approach is predicated on the direct, yet carefully controlled, bromination of a readily available starting material. The strategy leverages the powerful directing effect of the hydroxyl group to install the bromine atoms in a stepwise fashion. The key to success in this pathway is the precise management of reaction conditions to favor the desired isomers at each stage.

Rationale and Workflow

The synthesis begins with 3-hydroxybenzoic acid. The hydroxyl group at C3 is a potent ortho, para-director, strongly activating the C2, C4, and C6 positions for electrophilic aromatic substitution. The carboxyl group at C1 deactivates the ring and directs meta (to C5). The hydroxyl group's influence is dominant. Our strategy posits that a sequential bromination can be controlled to first yield a monobrominated intermediate, which then directs the second bromination to the desired C4 position.

Caption: Workflow for Synthesis Strategy I.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-hydroxybenzoic Acid

The first step involves the selective monobromination of 3-hydroxybenzoic acid. While direct bromination of 3-hydroxybenzoic acid can be complex, analogous procedures on similar structures, such as the bromination of 3-hydroxybenzaldehyde to yield 2-bromo-5-hydroxybenzaldehyde, establish a precedent for this regioselectivity[1]. The hydroxyl group at C3 directs the incoming bromine electrophile to the ortho position (C2), which is sterically accessible.

Protocol:

-

In a four-necked, round-bottomed flask equipped with a mechanical stirrer, temperature probe, and dropping funnel, suspend 3-hydroxybenzoic acid (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or glacial acetic acid.

-

Gently warm the mixture to 35-40 °C to achieve complete dissolution.

-

Prepare a solution of bromine (1.0-1.05 eq.) in the same solvent.

-

Slowly add the bromine solution dropwise to the reaction mixture, maintaining the temperature between 35-38 °C. The reaction is exothermic and the addition rate should be controlled to prevent overheating.

-

After the addition is complete, stir the reaction mixture at 35 °C overnight to ensure full conversion.

-

Cool the mixture to 0-5 °C and stir for an additional 1-2 hours to precipitate the product.

-

Collect the solid product by vacuum filtration, wash the filter cake with a cold solvent (e.g., a 1:1 mixture of n-heptane/dichloromethane), and dry under vacuum.

-

The crude product, 2-bromo-5-hydroxybenzoic acid, can be purified by recrystallization if necessary.

Step 2: Synthesis of this compound

In the intermediate, 2-bromo-5-hydroxybenzoic acid, the directing groups are now positioned to favor the second bromination at the C4 position. The hydroxyl group at C5 is a powerful ortho, para-director, strongly activating the C4 and C6 positions. The bromine at C2 and the carboxyl group at C1 are deactivating. The activating influence of the hydroxyl group will overwhelmingly direct the second electrophilic attack to the C4 position.

Protocol:

-

Dissolve the 2-bromo-5-hydroxybenzoic acid (1.0 eq.) from Step 1 in a suitable solvent (e.g., glacial acetic acid).

-

Add a solution of bromine (1.0-1.1 eq.) in the same solvent dropwise at room temperature. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), may be added to increase the electrophilicity of the bromine, although the activated ring may not require it.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

-

Upon completion, pour the reaction mixture into a beaker of ice water to quench the reaction and precipitate the crude product.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid and bromine, and dry.

-

The final product, this compound, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthetic Strategy II: Controlled Synthesis via the Sandmeyer Reaction

This pathway represents a more classical, multi-step approach that offers superior control over regiochemistry by building the substitution pattern through a series of reliable named reactions. The key transformation is the Sandmeyer reaction, which converts a primary aromatic amine into a halide.[2][3] The primary challenge of this route lies in the synthesis of the requisite aminobenzoic acid precursor.

Rationale and Workflow

This strategy targets the synthesis of 2,4-Dibromo-5-aminobenzoic acid , which can then be converted to the final product. The amino group is transformed into a diazonium salt, which is an excellent leaving group (N₂) and can be readily displaced by a hydroxyl group upon heating in an aqueous acidic medium. This method avoids the potential for isomeric mixtures that can arise from direct electrophilic substitution on a highly activated ring.

Caption: Workflow for Synthesis Strategy II.

Experimental Protocols

Step 1: Synthesis of 2,4-Dibromo-5-aminobenzoic Acid (Proposed Route)

The synthesis of this specific precursor is non-trivial. A plausible, though unoptimized, route could begin with 5-nitrosalicylic acid (5-nitro-2-hydroxybenzoic acid).

-

Protection: Protect the phenolic hydroxyl group of 5-nitrosalicylic acid as a methyl ether using dimethyl sulfate to prevent unwanted side reactions.

-

Bromination: Brominate the resulting 2-methoxy-5-nitrobenzoic acid. The methoxy group is o,p-directing and the nitro group is m-directing, which should favor bromination at the C3 position. A second bromination would be required. This route is complex.

-

A more direct synthesis of a similar precursor, 3-Amino-2,4,6-tribromobenzoic acid, is achieved by the direct bromination of m-aminobenzoic acid[4]. While the regiochemistry differs, it demonstrates the feasibility of brominating aminobenzoic acids. The synthesis of the specific 2,4-Dibromo-5-aminobenzoic acid isomer would require a dedicated research effort to optimize. For the purposes of this guide, we will assume the precursor is available.

Step 2: Diazotization of 2,4-Dibromo-5-aminobenzoic Acid

This is a standard procedure for converting a primary aromatic amine to a diazonium salt.

Protocol:

-

Prepare a solution of concentrated sulfuric acid and water in a three-necked flask and cool it to 0-5 °C in an ice-salt bath.

-

While stirring vigorously, add the solid 2,4-Dibromo-5-aminobenzoic acid (1.0 eq.) portion-wise, ensuring the temperature remains below 5 °C.

-

In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.0-1.1 eq.) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the stirred amine suspension. Maintain the temperature strictly between 0-5 °C. A slight excess of nitrous acid can be detected using starch-iodide paper.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting solution contains the aryl diazonium salt.

Step 3: Hydrolysis of the Diazonium Salt

The diazonium salt is thermally unstable and decomposes in hot aqueous acid to form the corresponding phenol, releasing nitrogen gas.

Protocol:

-

Gently heat a separate flask containing a dilute solution of sulfuric acid (e.g., 10-20% v/v) to boiling.

-

Add the cold diazonium salt solution from Step 2 dropwise to the boiling acid solution. A vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue to boil the mixture for 15-30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid this compound by vacuum filtration, wash with cold water, and dry.

-

Purification can be achieved by recrystallization.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends on factors such as starting material availability, tolerance for multi-step procedures, and the need for stringent regiochemical purity.

| Parameter | Strategy I: Sequential Bromination | Strategy II: Sandmeyer Reaction |

| Starting Material | 3-Hydroxybenzoic Acid (Readily available) | 2,4-Dibromo-5-aminobenzoic Acid (Requires synthesis) |

| Number of Steps | 2 | 2 (from amine precursor) + steps for precursor synthesis |

| Key Reagents | Bromine, Acetic Acid | Sodium Nitrite, Sulfuric Acid |

| Primary Advantage | More direct, fewer overall transformations from a simple starting material. | High degree of regiochemical control in the final step. |

| Primary Disadvantage | Potential for isomeric byproducts during bromination steps, requiring careful control and purification. | The required amine precursor is not commercially available and its synthesis adds significant complexity. |

| Hazard Profile | Involves handling elemental bromine (toxic, corrosive). | Involves unstable diazonium salt intermediates (potentially explosive if isolated/dried). |

Conclusion and Scientist's Insights

Both presented strategies offer viable pathways to this compound.

Strategy I is appealing for its directness. For research and development settings, where rapid access to material is often prioritized, this route may be preferable. However, scientists must be prepared to invest in analytical method development (e.g., HPLC) to carefully monitor the reaction and quantify the purity of the intermediates and final product, as side-products like the 2,6-dibromo or 4,6-dibromo isomers are possible.

Strategy II , while more circuitous due to the need to first synthesize the amine precursor, provides a more definitive approach to the final regiochemistry. The conversion of the amine to the hydroxyl group via the Sandmeyer reaction is a high-yielding and clean transformation. This route would be favored in a process chemistry setting where unambiguous control and high purity are paramount, justifying the initial investment in synthesizing the key 2,4-Dibromo-5-aminobenzoic acid intermediate.

Ultimately, the selection of the optimal starting materials and synthetic route will be guided by the specific requirements of the research program, balancing speed, cost, scalability, and the imperative for isomeric purity.

References

-

Zeria Pharmaceutical Co., Ltd. (2011). METHOD FOR PRODUCING 2-BROMO-4,5-DIALKOXY BENZOIC ACID. European Patent EP 2650277A1. [Link]

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. (Historical reference, general mechanism)

-

Bunnett, J. F., & Rauhut, M. M. (1958). 2,4,6-TRIBROMOBENZOIC ACID. Organic Syntheses, 38, 92. [Link]

-

Cook, S. P. (2015). A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). Molecules, 20(5), 8681–8689. [Link]

- Jiangsu Liancheng Chemical Co Ltd. (2023). Synthesis process of 2-bromo-5-methoxybenzoic acid.

- Hodgson, H. H., & Gibbs, H. (1947). The Sandmeyer Reaction. Journal of the Chemical Society (Resumed), 22. (General reference for reaction mechanism)

- Dow Chemical Technology. (2006). Process for preparing n-hydroxy aromatic acids.

Sources

- 1. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid - Google Patents [patents.google.com]

- 3. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

reactivity of the carboxylic acid group in 2,4-Dibromo-5-hydroxybenzoic acid

An In-depth Technical Guide to the Carboxylic Acid Reactivity of 2,4-Dibromo-5-hydroxybenzoic Acid

Abstract

This compound is a poly-substituted aromatic compound that serves as a valuable building block in medicinal chemistry and materials science. Its chemical behavior is dictated by the electronic interplay of its three distinct functional groups: a carboxylic acid, a phenolic hydroxyl group, and two bromine atoms. This guide provides a comprehensive technical analysis of the reactivity of the carboxylic acid moiety. We will explore the underlying electronic effects governing its reactivity and provide detailed experimental frameworks for key transformations including esterification, amide bond formation, reduction, and decarboxylation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in complex synthetic applications.

Introduction: The Structural and Electronic Landscape

This compound (MW: 295.91 g/mol , CAS: 14348-39-1) presents a fascinating case study in substituent effects on aromatic reactivity.[1][2] The reactivity of the carboxylic acid group is not considered in isolation but is profoundly influenced by the electronic contributions of the other ring substituents.

-

Electron-Withdrawing Groups (EWGs): The two bromine atoms at the C2 and C4 positions act as powerful electron-withdrawing groups primarily through their inductive effect (-I). This effect withdraws electron density from the aromatic ring and, by extension, from the carboxylate group.[3][4]

-

Electron-Donating Group (EDG): The hydroxyl group at the C5 position is an activating group. It exerts a strong electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I). The resonance effect, which delocalizes lone pair electrons from the oxygen into the ring, is dominant.[5]

The cumulative effect of these substituents makes the carboxylic acid proton more acidic compared to benzoic acid itself. The EWGs stabilize the resulting carboxylate anion by delocalizing the negative charge, thus favoring dissociation.[4][6][7] This enhanced electrophilicity of the carbonyl carbon is a central theme in the reactions discussed below.

Caption: Logical relationship of substituents to carboxylic acid reactivity.

Esterification: Masking Acidity and Enhancing Lipophilicity

Esterification of the carboxylic acid is a fundamental transformation used to protect the acidic proton, increase lipophilicity for biological applications, or prepare for further reactions. The primary challenge in esterifying this substrate is the potential for the phenolic hydroxyl group to compete in the reaction.

Mechanistic Considerations: Fischer-Speier Esterification

The most direct route is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. The acid catalyst protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the alcohol.

Causality Behind Experimental Choices:

-

Excess Alcohol: The reaction is an equilibrium process. Using the alcohol as the solvent or in large excess drives the equilibrium towards the ester product, in accordance with Le Châtelier's principle.

-

Strong Acid Catalyst: A catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) is required to protonate the carboxylic acid, thereby activating it.

-

Water Removal: The formation of water as a byproduct can shift the equilibrium back to the reactants. While not always practical on a lab scale without specialized equipment like a Dean-Stark trap, minimizing water in the initial reactants is crucial.

Experimental Protocol: Synthesis of Methyl 2,4-Dibromo-5-hydroxybenzoate

This protocol describes the synthesis of the methyl ester, a common derivative.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in anhydrous methanol (20-30 mL per gram of acid).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. The mixture may warm slightly.

-

Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

-

Precipitation: Slowly pour the concentrated mixture into a beaker of ice-cold water (100 mL). The ester product should precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, washing the filter cake thoroughly with cold water to remove any residual acid.

-

Purification: Dry the crude product. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.

Data Presentation: Esterification Reaction Parameters

| Parameter | Condition / Reagent | Rationale |

| Alcohol | Methanol, Ethanol, etc. | Serves as both reactant and solvent; drives equilibrium. |

| Catalyst | Conc. H₂SO₄, PTSA | Activates the carbonyl group for nucleophilic attack. |

| Temperature | Reflux | Provides activation energy to overcome the reaction barrier. |

| Reaction Time | 4-12 hours | Dependent on alcohol used; monitored by TLC. |

| Expected Yield | 85-95% | Generally high for this direct method. |

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The conversion of the carboxylic acid to an amide is a critical step in the synthesis of countless pharmaceutical agents.[8] This transformation typically requires the use of coupling reagents to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by an amine.

Mechanistic Considerations: EDC/HOBt Coupling

A widely used and reliable method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, often in the presence of an additive like Hydroxybenzotriazole (HOBt).

-

Activation: The carboxylic acid attacks the EDC to form a highly reactive O-acylisourea intermediate.

-

HOBt Adduct Formation: This unstable intermediate can rearrange or racemize. HOBt rapidly traps it to form an activated HOBt-ester. This new intermediate is more stable but still highly reactive towards amines.

-

Aminolysis: The desired amine attacks the carbonyl carbon of the HOBt-ester, forming a tetrahedral intermediate which then collapses to yield the amide product, regenerating HOBt.

Causality Behind Experimental Choices:

-

Aprotic Solvent: Solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are used as they do not interfere with the reactive intermediates.[8]

-

Base: A non-nucleophilic base such as Diisopropylethylamine (DIPEA) is often added to neutralize the hydrochloride salt of EDC and any acid released, ensuring the reacting amine remains in its free, nucleophilic form.[8]

-

Temperature Control: Reactions are typically started at 0°C to control the initial exothermic activation step and minimize side reactions, then allowed to warm to room temperature.[8]

Caption: General experimental workflow for EDC/HOBt mediated amidation.

Experimental Protocol: General Amide Synthesis

This protocol provides a general framework for coupling this compound with a primary or secondary amine.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).[8]

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Activation: Add EDC (1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains low.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

-

Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the pure amide.

Reduction of the Carboxylic Acid

Reduction of the carboxylic acid group to a primary alcohol (a hydroxymethyl group) is a valuable transformation for creating new structural motifs. This requires strong reducing agents, and selectivity can be a concern.

Mechanistic Considerations and Reagent Choice

Carboxylic acids are resistant to reduction by milder agents like sodium borohydride. More potent hydride reagents are necessary.

-

Lithium Aluminum Hydride (LiAlH₄): A very powerful and unselective reducing agent. It will readily reduce the carboxylic acid but may also cause reductive debromination of the aromatic ring. Its use requires careful control and is often avoided if the bromine atoms are desired in the final product.

-

Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF), is a more chemoselective choice. It readily reduces carboxylic acids in preference to many other functional groups and is less likely to cause debromination under controlled conditions.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Hydride reagents react violently with water. The reaction must be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

-

Stoichiometry: At least two equivalents of hydride are required: one to deprotonate the acidic carboxylic proton and one to perform the reduction. An excess is typically used to ensure complete conversion.

-

Careful Quenching: The reaction is quenched by the slow, controlled addition of a proton source (like water or dilute acid) at low temperature to safely decompose any excess hydride reagent.

Experimental Protocol: Reduction to (2,4-Dibromo-5-hydroxyphenyl)methanol

Step-by-Step Methodology:

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

-

Reagent Addition: Cool the solution to 0°C. Slowly add a solution of BH₃·THF (approx. 2.5-3.0 eq) dropwise via syringe.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, monitoring by TLC.

-

Quenching: Cool the reaction back to 0°C. Very slowly and carefully, add methanol dropwise to quench the excess borane until gas evolution ceases.

-

Workup: Remove the solvent under reduced pressure. Add dilute HCl and extract the product into ethyl acetate.

-

Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the resulting crude alcohol by flash column chromatography.

Decarboxylation: Removing the Carboxyl Group

Decarboxylation, the removal of the -COOH group as CO₂, is a potential transformation, often facilitated by the presence of electron-donating groups on the aromatic ring. The hydroxyl group at C5 can promote this reaction, particularly under thermal or specific catalytic conditions.

Mechanistic Considerations

For hydroxybenzoic acids, decarboxylation can proceed through the formation of a zwitterionic intermediate or via a concerted mechanism, often requiring high temperatures or specialized catalysts. Recent studies have shown that deep eutectic solvents (DES) or palladium complexes can catalyze this transformation under milder conditions.[9][10][11] The reaction effectively replaces the carboxylic acid group with a hydrogen atom.

Causality Behind Experimental Choices:

-

High Temperature: Traditional thermal decarboxylation requires significant energy input to overcome the stability of the aromatic C-C bond.

-

Catalyst: Catalysts like copper or palladium can facilitate the reaction at lower temperatures by providing an alternative, lower-energy reaction pathway.[10]

-

Solvent System: High-boiling point solvents (e.g., quinoline) are often used for thermal methods. Novel approaches using deep eutectic solvents can act as both catalyst and solvent.[9][11]

Experimental Protocol: Catalytic Decarboxylation

This protocol is adapted from modern methods for the decarboxylation of hydroxybenzoic acids.

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vial, combine this compound (1.0 eq), a catalyst (e.g., a palladium complex with a suitable ligand, as described in the literature[10]), and the solvent (e.g., a high-boiling point ether or a deep eutectic solvent[9][11]).

-

Inert Atmosphere: Purge the vial with an inert gas like argon.

-

Heating: Heat the mixture to the temperature specified by the catalytic system (e.g., 120-180°C) and stir for the required duration (typically several hours).

-

Monitoring: Follow the disappearance of the starting material by TLC or HPLC.

-

Workup: After cooling, dilute the reaction mixture with a suitable organic solvent and wash with aqueous acid and brine.

-

Isolation & Purification: Dry the organic phase, concentrate, and purify the resulting phenol (2,4-Dibromophenol) by column chromatography.

Conclusion

The carboxylic acid group of this compound is a versatile functional handle whose reactivity is significantly modulated by the push-pull electronic effects of the bromo and hydroxyl substituents. This heightened reactivity enables a range of standard transformations, including esterification, amidation, and reduction, which can be achieved with high efficiency using modern synthetic methods. Furthermore, the molecule is amenable to decarboxylation, providing a route to the corresponding phenol. A careful understanding of the substrate's electronic nature and judicious selection of reagents and reaction conditions are paramount to achieving desired outcomes while minimizing potential side reactions, such as reaction at the phenolic hydroxyl or reductive debromination. This guide provides the foundational knowledge and practical protocols for scientists to effectively utilize this important chemical intermediate.

References

-

Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Pharmaguideline. [Link]

-

Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. YouTube. [Link]

-

CHEM 2325 Module 22: Substituent Effects on Acidity of Benzoic Acids. YouTube. [Link]

-

This compound | C7H4Br2O3 | CID 53440710. PubChem. [Link]

-

20.4: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

-

20.4 Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

-

Acidity of Carboxylic Acids. HCPG. [Link]

-

Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing. Filo. [Link]

-

20.4 Substituent Effects on Acidity. Organic Chemistry | OpenStax. [Link]

-

Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? Quora. [Link]

-

Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. ResearchGate. [Link]

-

Decarboxylation of Hydroxybenzoic Acids to Phenol via Deep Eutectic Solvents. Wiley Online Library. [Link]

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

- US5260475A - Esterification of hydroxybenzoic acids.

-

Decarboxylative Hydroxylation of Benzoic Acids. PMC - NIH. [Link]

-

Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Dalton Transactions (RSC Publishing). [Link]

-

Esterification of 2,4-dihydroxybenzoic acid. ResearchGate. [Link]

-

Effect of Hydroxybenzoic Acid with Varying Numbers of Phenolic Hydroxyl Groups on Chitosan Film Properties. MDPI. [Link]

-

Decarboxylation of Hydroxybenzoic Acids to Phenol Via Deep Eutectic Solvents. PubMed. [Link]

- CN102557910A - Deprotection method for phenolic hydroxyl group.

-

The non-oxidative decarboxylation of p-hydroxybenzoic acid, gentisic acid, protocatechuic acid and gallic acid by Klebsiella aerogenes (Aerobacter aerogenes). PubMed. [Link]

-

Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

-

Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. NIH. [Link]

-

Given the compound p -hydroxybenzoic acid (4-hydroxybenzoic acid) reacts.. Filo. [Link]

-

Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure. [Link]

-

synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research. [Link]

-

The Synergy of Purity and Application: Sourcing 2,4-Dibromo-5-hydroxybenzaldehyde for Your Needs. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Literature methods for the amide bond formation and this work. ResearchGate. [Link]

-

The reaction of p-HOC_(6)H_(4)COOH with excess Br_(2) forms. Allen. [Link]

-

5-Bromo-2,4-dihydroxybenzoic acid | 7355-22-8. J&K Scientific. [Link]

-

Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. [Link]

-

Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science (RSC Publishing). [Link]

-

(PDF) Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. ResearchGate. [Link]

-

2-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 12249435. PubChem. [Link]

-

2-bromo-5-hydroxybenzoic acid. ChemBK. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | C7H4Br2O3 | CID 53440710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Decarboxylation of Hydroxybenzoic Acids to Phenol Via Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Potential Applications of 2,4-Dibromo-5-hydroxybenzoic Acid in Organic Chemistry

Abstract

2,4-Dibromo-5-hydroxybenzoic acid, a polyfunctionalized aromatic compound, presents a compelling scaffold for synthetic innovation in organic chemistry. This technical guide explores the untapped potential of this readily accessible building block, providing researchers, scientists, and drug development professionals with a comprehensive overview of its intrinsic chemical reactivity and prospective applications. By examining its structural features—two bromine atoms, a hydroxyl group, and a carboxylic acid moiety—we delineate a roadmap for its utilization in the synthesis of complex molecular architectures, including bioactive heterocycles and functional materials. This document synthesizes fundamental principles with field-proven insights, offering detailed experimental protocols and mechanistic rationale to empower the next wave of discovery.

Introduction: Unveiling the Potential of a Multifunctional Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. This compound (CAS No. 14348-39-1) is a halogenated phenolic acid that, while not extensively documented in application-focused literature, possesses a unique convergence of reactive sites that position it as a highly versatile precursor for a multitude of chemical transformations.[1] The interplay of the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid and bromine substituents creates a nuanced electronic environment on the aromatic ring, influencing its reactivity in a predictable yet powerful manner.

This guide will illuminate the potential of this compound as a key intermediate in several domains of modern organic chemistry. We will explore its utility in palladium-catalyzed cross-coupling reactions for the construction of carbon-carbon and carbon-heteroatom bonds, its role as a precursor to novel heterocyclic systems, and its potential derivatization into compounds with desirable biological or material properties.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its behavior in chemical reactions and designing robust synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₇H₄Br₂O₃ | [1] |

| Molecular Weight | 295.91 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 14348-39-1 | [1] |

| Appearance | Off-white solid | |

| XLogP3 | 2.5 | [1] |

The molecule's reactivity is governed by its three distinct functional groups:

-

Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation, and reduction. It also serves as a directing group in certain electrophilic aromatic substitutions and can be a handle for decarboxylation reactions.

-

Hydroxyl Group: As a strong activating group, the hydroxyl moiety directs electrophilic substitution to the ortho and para positions. It can also be alkylated, acylated, or used as a nucleophile in Williamson ether synthesis.

-

Bromine Atoms: The two bromine atoms are excellent leaving groups for a variety of transition metal-catalyzed cross-coupling reactions, providing a powerful tool for molecular diversification. Their positions, ortho and para to the hydroxyl group, are electronically activated, potentially influencing their relative reactivity.

Core Applications in Synthetic Organic Chemistry

A Gateway to Biaryl Scaffolds and Complex Aromatics via Palladium-Catalyzed Cross-Coupling

The presence of two aryl bromide moieties makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of C-C and C-N bonds.[2] These reactions offer a modular approach to constructing complex molecular architectures from simple precursors.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[3] By reacting this compound with various arylboronic acids, a diverse library of biaryl compounds can be synthesized. These structures are prevalent in pharmaceuticals and functional materials.

Diagram: Suzuki-Miyaura Coupling of this compound

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 to 2.2 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the organoboron species.

-

Solvent System: A mixture of solvents is often used to ensure the solubility of both the organic and inorganic reagents.

Synthesis of Bioactive Heterocycles

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring.[4][5][6] this compound can serve as a versatile starting material for the synthesis of various heterocyclic systems.

The phenolic hydroxyl group and the adjacent bromine atom provide a reactive site for the construction of fused oxygen-containing heterocycles. For instance, intramolecular cyclization following a Sonogashira coupling with a terminal alkyne could lead to the formation of a benzofuran ring. Alternatively, condensation with appropriate precursors can yield benzoxazole derivatives.

Diagram: Potential Pathway to Benzofuran Derivatives

Caption: A potential synthetic route to benzofurans.

Decarboxylation and Derivatization

The carboxylic acid group can be strategically removed through decarboxylation to yield substituted phenols, which can then be further functionalized. The decarboxylation of hydroxybenzoic acids is a known transformation, and the presence of electron-donating groups can facilitate this process.[7][8]

Experimental Protocol: Decarboxylation to 2,4-Dibromophenol (Adapted from a similar procedure[7])

-

Reaction Setup: In a round-bottom flask, suspend this compound in a high-boiling point solvent such as quinoline.

-

Catalyst: Add a copper catalyst (e.g., copper powder or copper(I) oxide).

-

Reaction: Heat the mixture to reflux and monitor the evolution of carbon dioxide.

-

Work-up: After the reaction is complete, cool the mixture and acidify with aqueous HCl.

-

Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Purification: The crude product can be purified by distillation or recrystallization.

Mechanistic Insight: The decarboxylation is thought to proceed through a copper-coordinated intermediate, which stabilizes the transition state leading to the loss of CO₂.[9]

Future Perspectives and Unexplored Territories

The synthetic utility of this compound is far from fully explored. Several exciting avenues for future research exist:

-

Asymmetric Catalysis: The development of enantioselective cross-coupling reactions using chiral ligands could lead to the synthesis of axially chiral biaryl compounds.

-

Marine Natural Product Synthesis: Many marine natural products contain highly substituted aromatic cores.[10][11][12][13][14] this compound could serve as a key building block in the total synthesis of such complex molecules.

-

Functional Materials: The derivatization of this compound could lead to the development of novel liquid crystals, polymers, or organic light-emitting diodes (OLEDs).

Conclusion

This compound is a readily available and highly functionalized aromatic compound with significant, yet largely untapped, potential in organic synthesis. Its unique combination of reactive sites makes it a versatile platform for the construction of a wide array of complex molecules. This technical guide has provided a framework for understanding its reactivity and has outlined several promising applications, supported by detailed protocols and mechanistic insights. It is our hope that this guide will inspire further research and unlock the full synthetic potential of this valuable building block.

References

-

Organic Syntheses, Coll. Vol. 2, p.100 (1943); Vol. 18, p.13 (1938). [Link]

-

Grovenstein, E., Jr., & Henderson, U. V., Jr. (1956). Decarboxylation. III. The Kinetics and Mechanism of Bromodecarboxylation of 3,5-Dibromo-2-hydroxy- and 3,5-Dibromo-4-hydroxybenzoic Acids. Journal of the American Chemical Society, 78(3), 569–575. [Link]

-

Mishra, A. D. (2023). Green synthesis of some novel bioactive five membered heterocycles. International Journal of Research in Engineering and Science (IJRES), 8(12), 1-5. [Link]

-

Roy, S. (2025). Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents. Doctoral dissertation, The University of Texas at El Paso. [Link]

-

Garg, N. K. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(15), 4934-4948. [Link]

-

A Study Of Synthesis Of Bioactive Heterocycles. (2024). International Journal of Novel Research and Development (IJNRD), 9(9), d295-d302. [Link]

-

Al-Masum, M. (2015). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 20(8), 14757-14789. [Link]

-

Browne, D. L. (2016). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Nature Communications, 7, 11053. [Link]

-

Magano, J. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals (pp. 1-49). [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53440710, this compound. Retrieved January 22, 2026 from [Link].

-

Reddy, V. P. (2006). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 71(15), 5753-5762. [Link]

-

de Lira, L. M. (2007). Synthesis of marine natural products with antimalarial activity. Phytochemistry Reviews, 6(2-3), 443-481. [Link]

-

Tambar, U. K. (2014). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Chemical Science, 5(1), 197-201. [Link]

-